2-benzyl-N,N-dimethylbenzimidazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-N,N-dimethylbenzimidazole-1-carboxamide is a heterocyclic aromatic compound. It is part of the benzimidazole family, which is known for its diverse pharmacological properties. Benzimidazoles are characterized by a benzene ring fused to an imidazole ring, forming a bicyclic structure. This compound has shown potential in various scientific research applications due to its stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-N,N-dimethylbenzimidazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products:
Oxidation: Benzimidazole derivatives with hydroxyl or carbonyl groups.
Reduction: Benzimidazole derivatives with reduced functional groups.
Substitution: Benzimidazole derivatives with various substituents replacing the benzyl group.
Scientific Research Applications
2-Benzyl-N,N-dimethylbenzimidazole-1-carboxamide has been extensively studied for its applications in various fields:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis
Mechanism of Action
The mechanism of action of 2-benzyl-N,N-dimethylbenzimidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The compound may also interact with cellular pathways involved in cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
2-Methylbenzimidazole: Known for its antifungal and antibacterial properties.
2-Phenylbenzimidazole: Used in sunscreen formulations due to its UV-absorbing properties.
N,N-Dimethylbenzimidazole: Studied for its potential as an anticancer agent
Uniqueness: 2-Benzyl-N,N-dimethylbenzimidazole-1-carboxamide stands out due to its unique combination of a benzyl group and a carboxamide group, which enhances its stability and biological activity. This makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
2-benzyl-N,N-dimethylbenzimidazole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-19(2)17(21)20-15-11-7-6-10-14(15)18-16(20)12-13-8-4-3-5-9-13/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCSPBAIJSJOQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1C2=CC=CC=C2N=C1CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.